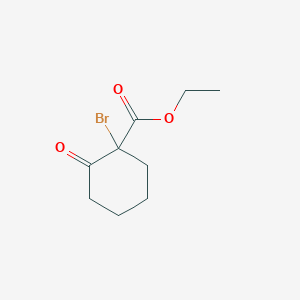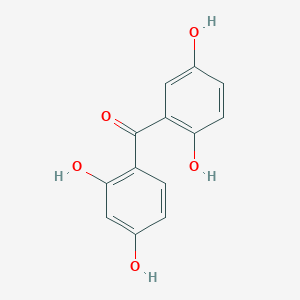
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone is an organic compound with the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol This compound is characterized by the presence of two hydroxyphenyl groups attached to a methanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone typically involves the condensation of 2,4-dihydroxybenzaldehyde with 2,5-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Methanol derivatives
Substitution: Ethers and esters
科学研究应用
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage .
相似化合物的比较
Similar Compounds
- (2,4-Dihydroxyphenyl)phenylmethanone
- (2,5-Dihydroxyphenyl)phenylmethanone
- Bis(2,4-dihydroxyphenyl)methanone
Uniqueness
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone is unique due to the presence of both 2,4-dihydroxy and 2,5-dihydroxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This unique structure allows for specific interactions and applications in various fields .
属性
CAS 编号 |
61234-44-4 |
|---|---|
分子式 |
C13H10O5 |
分子量 |
246.21 g/mol |
IUPAC 名称 |
(2,4-dihydroxyphenyl)-(2,5-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O5/c14-7-2-4-11(16)10(5-7)13(18)9-3-1-8(15)6-12(9)17/h1-6,14-17H |
InChI 键 |
NSCSXVGMMHBAEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)C(=O)C2=C(C=CC(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


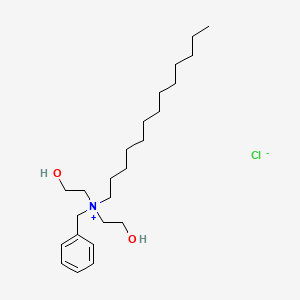
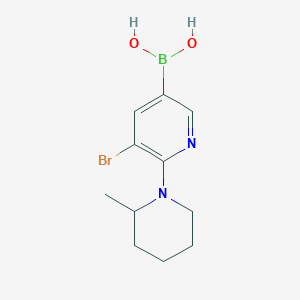
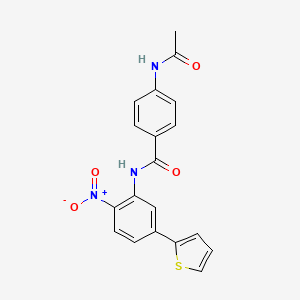
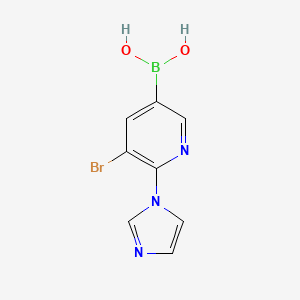

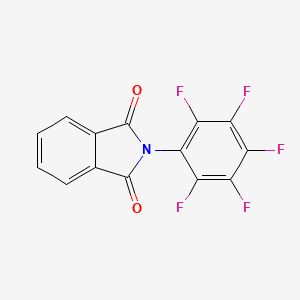
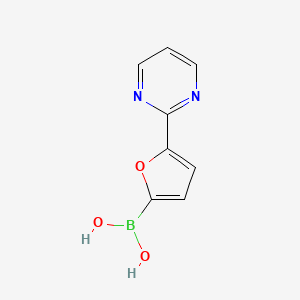
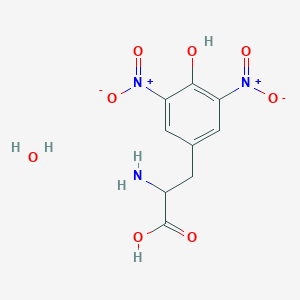
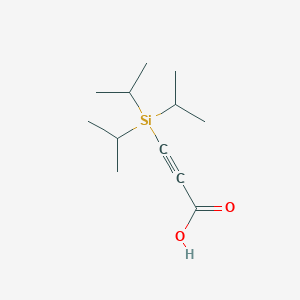
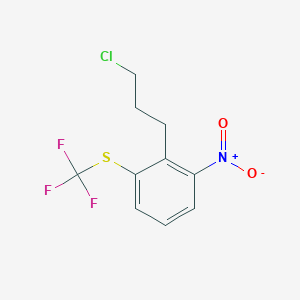
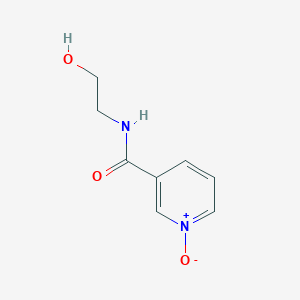
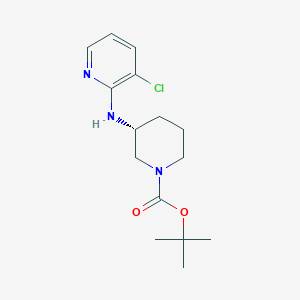
![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)
